![molecular formula C16H17N3O4 B2913880 N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1448070-68-5](/img/structure/B2913880.png)
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
This compound is an organic molecule that contains a tetrahydropyran ring, a pyrazole ring, and a benzo[d][1,3]dioxole ring . The tetrahydropyran ring is a saturated six-membered ring containing five carbon atoms and one oxygen atom . The pyrazole ring is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms. The benzo[d][1,3]dioxole ring is a type of aromatic organic compound that contains two oxygen atoms .
Synthesis Analysis
The synthesis of this compound might involve several steps, including the formation of the tetrahydropyran ring and the coupling of the different rings . The tetrahydropyran ring can be synthesized from γ- and δ-hydroxy olefins using a platinum-catalyzed hydroalkoxylation . The coupling of the rings might involve a Suzuki coupling reaction .Molecular Structure Analysis
The molecular structure of this compound includes a tetrahydropyran ring, a pyrazole ring, and a benzo[d][1,3]dioxole ring . The tetrahydropyran ring is a six-membered ring with five carbon atoms and one oxygen atom . The pyrazole ring is a five-membered ring with two nitrogen atoms. The benzo[d][1,3]dioxole ring is a type of aromatic organic compound that contains two oxygen atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound might include the formation of the tetrahydropyran ring and the coupling of the different rings . The tetrahydropyran ring can be synthesized from γ- and δ-hydroxy olefins using a platinum-catalyzed hydroalkoxylation . The coupling of the rings might involve a Suzuki coupling reaction .Scientific Research Applications
- Antibacterial and Antioxidant Activities Researchers have synthesized novel compounds structurally related to 1H-pyrazol-4-ol, including our compound of interest. These derivatives have demonstrated significant antibacterial and antioxidant activities. These findings highlight the potential of 1H-pyrazol-4-ol derivatives in developing new antimicrobial and antioxidative agents.
- COX-2 Inhibitors A derivative of 1H-pyrazol-3-ol has been used as a template for synthesizing various compounds with potential COX-2 inhibitory properties. COX-2 inhibitors play a crucial role in medicinal chemistry, particularly in the development of anti-inflammatory drugs.
- Chitosan Schiff Bases for Antimicrobial Activity Researchers have synthesized chitosan Schiff bases using heteroaryl pyrazole derivatives, including our compound. Chitosan is a biopolymer with inherent antimicrobial properties. By incorporating 1H-pyrazol-4-ol derivatives, the antimicrobial activity of chitosan can be enhanced, broadening its applications in biomedical fields.
- Crystal Growth and Characterization A study focused on the synthesis and characterization of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol crystals. Insights gained from this research contribute to our understanding of the physical properties of such compounds, which can be crucial in pharmaceutical formulation and material science.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c20-16(11-1-2-14-15(7-11)23-10-22-14)18-12-8-17-19(9-12)13-3-5-21-6-4-13/h1-2,7-9,13H,3-6,10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPAAQWEMOISMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide |
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